

Application Note: High-Fidelity Synthesis of 1-(2-Methylphenyl)-1,4-diazepane

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Compound of Interest

Compound Name: 1-(2-Methylphenyl)-1,4-diazepane

CAS No.: 326860-05-3

Cat. No.: B3051289

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Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of **1-(2-methylphenyl)-1,4-diazepane** (also known as 1-(o-tolyl)homopiperazine). This structural motif is a critical pharmacophore in G-protein coupled receptor (GPCR) ligands and CNS-active agents.

The synthesis of ortho-substituted aryl amines presents significant steric challenges. Traditional nucleophilic aromatic substitution (

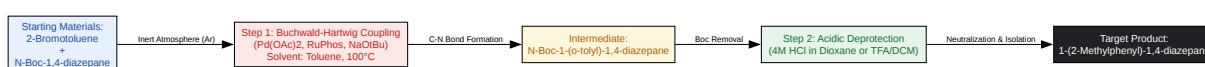
) fails due to the electron-rich nature of the toluene ring and steric hindrance. This protocol utilizes a RuPhos-mediated Buchwald-Hartwig Cross-Coupling, specifically optimized to overcome the steric barrier of the ortho-methyl group while preventing bis-arylation through a Boc-protection strategy.

Retrosynthetic Analysis & Strategy

To ensure high purity and prevent polymerization (a common failure mode when using free 1,4-diazepane), this protocol employs a protection-deprotection strategy.

- Strategic Disconnection: The C-N bond is formed between the aryl halide and the secondary amine.
- Key Intermediate: tert-butyl 1,4-diazepane-1-carboxylate (N-Boc-homopiperazine).
- Catalytic System: Palladium(II) acetate / RuPhos. RuPhos is selected specifically for its ability to facilitate the coupling of sterically hindered aryl halides (like 2-bromotoluene) with secondary amines.

Synthetic Workflow Diagram



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Caption: Figure 1. Step-wise synthetic workflow from starting materials to the final deprotected amine.

Experimental Protocol

Phase 1: Buchwald-Hartwig Coupling

Objective: C-N bond formation between 2-bromotoluene and N-Boc-1,4-diazepane.

Reagents & Materials Table

Reagent	MW (g/mol)	Equiv.	Amount (Example Scale)	Role
2-Bromotoluene	171.04	1.0	1.71 g (10 mmol)	Electrophile
N-Boc-1,4-diazepane	200.28	1.2	2.40 g (12 mmol)	Nucleophile
Pd(OAc) ₂	224.51	0.02	45 mg (2 mol%)	Pre-catalyst
RuPhos	466.56	0.04	187 mg (4 mol%)	Ligand
NaOtBu	96.10	1.4	1.35 g (14 mmol)	Base
Toluene (Anhydrous)	-	-	20 mL (0.5 M)	Solvent

Step-by-Step Procedure:

- Catalyst Pre-complexation (Critical for Reproducibility):
 - In a glovebox or under active Argon flow, add Pd(OAc)₂ and RuPhos to a dry reaction vial.
 - Add 2 mL of anhydrous toluene and stir at room temperature for 5 minutes. The solution should turn a rich orange/red, indicating the formation of the active L-Pd(0) species.
 - Expert Insight: Pre-complexing ensures the active catalyst is formed before the oxidative addition step, reducing induction periods.
- Reaction Assembly:
 - To the catalyst vial, add N-Boc-1,4-diazepane, 2-bromotoluene, and NaOtBu.
 - Wash down the sides with the remaining toluene (18 mL).
 - Seal the vial with a crimp cap containing a PTFE/silicone septum.
- Execution:

- Heat the reaction block to 100°C with vigorous stirring (800 rpm).
- Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
- Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of 2-bromotoluene.
- Workup:
 - Cool to room temperature.[1][3]
 - Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
 - Concentrate the filtrate under reduced pressure.[1]
 - Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0% to 20% EtOAc).
 - Yield Expectation: 85–92% as a viscous oil (Boc-protected intermediate).

Phase 2: Deprotection & Isolation

Objective: Removal of the tert-butoxycarbonyl group to yield the free secondary amine.

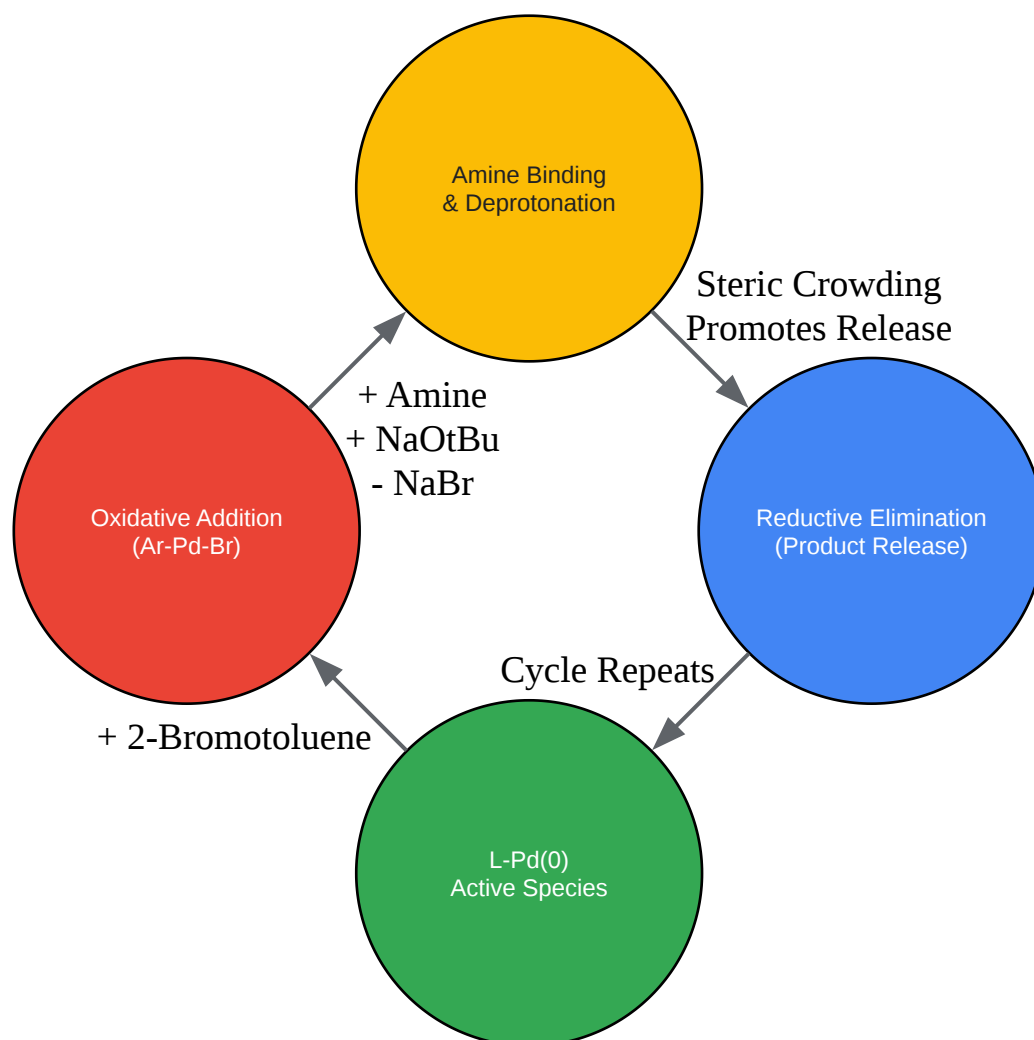
Step-by-Step Procedure:

- Acidolysis:
 - Dissolve the purified intermediate (from Phase 1) in Dichloromethane (DCM) (5 mL per gram of substrate).
 - Cool to 0°C in an ice bath.
 - Add Trifluoroacetic acid (TFA) dropwise (approx. 10 equivalents or a 1:1 v/v ratio with DCM).
 - Alternative: Use 4M HCl in Dioxane for 2 hours if the hydrochloride salt is desired directly.

- Monitoring:
 - Warm to room temperature and stir for 2 hours.
 - Monitor by LC-MS (loss of M+100 or M+56 fragment).
- Isolation (Free Base):
 - Concentrate the reaction mixture to remove excess TFA/DCM.
 - Redissolve the residue in DCM (50 mL).
 - Slowly add saturated aqueous NaHCO₃ (or 1M NaOH) while stirring until pH > 10.
 - Separate the organic layer.^{[1][3]} Extract the aqueous layer 2x with DCM.
 - Dry combined organics over Na₂SO₄, filter, and concentrate.^{[1][3]}
- Final Product Form:
 - The free base is a pale yellow to colorless oil.
 - Storage: For long-term stability, convert to the oxalate or hydrochloride salt by treating the etheral solution of the amine with the respective acid.

Mechanistic Insight: Why RuPhos?

The success of this protocol hinges on the catalytic cycle facilitated by the RuPhos ligand. Standard ligands (like PPh₃) fail here due to the steric clash with the ortho-methyl group of the toluene.



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Caption: Figure 2. RuPhos-Pd catalytic cycle.[4][5] The ligand's bulk promotes the difficult Reductive Elimination step for ortho-substituted products.

Mechanistic Explanation:

- **Oxidative Addition:** The electron-rich nature of RuPhos facilitates the oxidative addition of the aryl bromide to Pd(0).
- **Amine Coordination/Deprotonation:** NaOtBu deprotonates the amine, forming a Pd-amido complex.
- **Reductive Elimination (The Critical Step):** This is the rate-determining step for hindered substrates. The extreme bulk of the RuPhos ligand "squeezes" the o-tolyl group and the

diazepane ring together, thermodynamically favoring the expulsion of the product to relieve steric strain [1, 2].

Characterization & Quality Control

Target: **1-(2-Methylphenyl)-1,4-diazepane** (Free Base)

- ^1H NMR (400 MHz, CDCl_3):
 - 7.15–6.90 (m, 4H, Ar-H) – Characteristic 1,2-disubstitution pattern.
 - 3.20–3.10 (m, 4H, N-CH₂-CH₂-N) – Protons adjacent to the aniline nitrogen.
 - 3.05–2.95 (m, 4H, Ring protons adjacent to secondary amine).
 - 2.30 (s, 3H, Ar-CH₃) – Diagnostic Singlet.
 - 1.90 (m, 2H, Homopiperazine C-5 methylene).
 - 1.80 (br s, 1H, NH) – Disappears with D₂O shake.
- MS (ESI): Calculated for

; Found

.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion (<20%)	Catalyst Poisoning / Oxygen	Ensure Toluene is sparged with Argon. Use fresh NaOtBu (it absorbs moisture rapidly).
Bis-arylation	Boc-group fell off	Ensure reaction temp does not exceed 110°C. Verify starting material quality (N-Boc integrity).
Protodehalogenation	Solvent contains water	Use strictly anhydrous toluene. Moisture causes reduction of Ar-Br to Ar-H (Toluene).
Dark Black Precipitate	Pd Black formation	Ligand: Pd ratio is off. Ensure >1:1 ratio (Recommended 2:1 RuPhos: Pd).

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